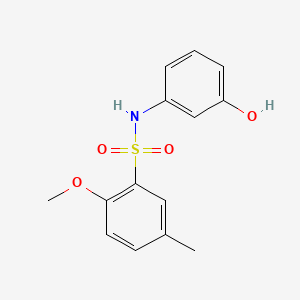

N-(3-hydroxyphenyl)-2-methoxy-5-methylbenzenesulfonamide

Description

Properties

IUPAC Name |

N-(3-hydroxyphenyl)-2-methoxy-5-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO4S/c1-10-6-7-13(19-2)14(8-10)20(17,18)15-11-4-3-5-12(16)9-11/h3-9,15-16H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDKHGABCZJDOHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC(=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxyphenyl)-2-methoxy-5-methylbenzenesulfonamide typically involves the sulfonation of a suitable aromatic precursor followed by the introduction of the hydroxy, methoxy, and methyl substituents. One common method involves the reaction of 3-hydroxyaniline with 2-methoxy-5-methylbenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Substitution Reactions Involving Functional Groups

The compound’s hydroxyl and methoxy groups enable further substitution reactions:

Hydroxyl Group Substitution

-

Oxidation : The hydroxyl group can be oxidized to a carbonyl (e.g., ketone) using oxidants like potassium permanganate (KMnO₄) under acidic conditions.

-

Protection/Deprotection : Hydroxyl groups may undergo protection (e.g., silylation) for selective reactions.

Methoxy Group Substitution

-

Nucleophilic Substitution : The methoxy group can be replaced by other nucleophiles (e.g., hydroxylamine, hydrazine) under basic conditions (e.g., NaH in DMF).

Fe-Catalyzed Reaction Mechanisms

Iron (Fe)-mediated pathways are pivotal in forming N-arylsulfonamides, as demonstrated in analogous systems :

Mechanistic Steps :

-

Sulfonyl Radical Formation : Fe dust activates sulfonyl chlorides to generate sulfonyl radicals.

-

Reaction with Nitrosoarene : The radical reacts with nitrosoarene (derived from nitroarene reduction) to form an N-S bond.

-

Reduction and Deoxygenation : Fe reduces intermediates to yield the final sulfonamide .

Table 2: Fe-Catalyzed Reaction Pathway

| Step | Key Process | Reagents/Conditions |

|---|---|---|

| 1. Activation | Fe reduces sulfonyl chloride to sulfonyl radical | Fe dust, acidic medium |

| 2. Coupling | Radical reacts with nitrosoarene to form N-S bond | Nitroarene, Fe |

| 3. Reduction | Intermediate reduces to sulfonamide | Fe, H₂O |

Oxidation and Reduction Reactions

-

Oxidation : Hydroxyl groups can be oxidized to ketones using KMnO₄ in acidic conditions.

-

Reduction : Nitro groups (if present) can be reduced to amines using H₂ and Pd/C.

Comparison of Reaction Conditions and Outcomes

Table 3: Reaction Type vs. Conditions and Products

Scientific Research Applications

Anti-inflammatory Activity

Research has demonstrated that N-(3-hydroxyphenyl)-2-methoxy-5-methylbenzenesulfonamide exhibits notable anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide and prostaglandin E2 in vitro. For instance, compounds derived from similar structures have been evaluated for their ability to inhibit inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), both of which are critical in inflammatory responses .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies indicate that it can induce apoptosis in various cancer cell lines, including those associated with breast cancer. The structure-activity relationship (SAR) studies suggest that modifications to the sulfonamide moiety can significantly enhance anticancer efficacy .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

Case Study 1: Anti-inflammatory Effects

In a study evaluating the anti-inflammatory effects on RAW 264.7 macrophages, the compound was found to significantly reduce nitric oxide production at concentrations as low as 5 µM. The results indicated a dose-dependent response with minimal cytotoxicity observed at higher concentrations .

Case Study 2: Anticancer Efficacy

A series of experiments conducted on various cancer cell lines revealed that derivatives of this compound exhibited IC50 values ranging from 0.33 µM to higher concentrations depending on the specific cell line tested. Notably, one derivative showed potent activity against renal cancer cells, highlighting the potential for therapeutic applications in oncology .

Mechanism of Action

The mechanism of action of N-(3-hydroxyphenyl)-2-methoxy-5-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes involved in folic acid synthesis. By inhibiting these enzymes, the compound can exert antimicrobial effects. Additionally, the hydroxy and methoxy groups may enhance its binding affinity to certain receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(3-hydroxyphenyl)-2-methoxy-5-methylbenzenesulfonamide with structurally or functionally related sulfonamides and benzenesulfonamide derivatives, focusing on substituent effects, biological activity, and synthetic pathways.

Structural Analogues

2.1.1 N-Substituted-(5-chloro-2-methoxyphenyl)benzenesulfonamide

- Structural Difference : The 5-methyl group in the target compound is replaced with a 5-chloro substituent.

- Biological Activity : Derivatives with 5-chloro substitution demonstrated moderate antibacterial activity against E. coli and S. aureus in vitro, suggesting that halogenation enhances antimicrobial potency compared to alkyl groups .

2.1.2 N-[3-(3-Chlorophenyl)-3-hydroxypropyl]-5-fluoro-2-methoxybenzenesulfonamide

- Structural Difference : Features a 5-fluoro substituent and a 3-hydroxypropyl chain linked to a chlorophenyl group.

- Impact: Fluorine’s electronegativity increases metabolic stability and membrane permeability.

- Therapeutic Relevance : Such fluorinated derivatives are often explored for CNS-targeted therapies due to improved blood-brain barrier penetration .

2.1.3 N-Ethyl-N-(2-methoxyphenyl)benzenesulfonamide

- Structural Difference : Lacks the 3-hydroxyphenyl and 5-methyl groups; instead, it has an ethyl group and a 2-methoxyphenyl moiety.

- Impact: The ethyl group increases hydrophobicity, reducing solubility but enhancing lipid bilayer interaction.

- Crystallographic Data: The compound crystallizes in a monoclinic system, with intermolecular hydrogen bonds stabilizing the structure—a feature less pronounced in hydroxyl-containing analogs .

Functional Analogues

2.2.1 N-(3-hydroxyphenyl)-2-(substituted imidazol-1-yl)alkanamides

- Functional Difference : Replaces the sulfonamide group with an alkanamide-imidazole hybrid.

- Biological Activity : These compounds exhibit anti-HIV activity (EC₅₀ = 0.8–2.1 μM) and broad-spectrum antibacterial effects. The imidazole ring facilitates interactions with viral reverse transcriptase, a mechanism distinct from sulfonamides .

2.2.2 Indole-Based Sulfonamides (e.g., N-[2-[5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl]ethyl]-2-methoxy-5-methylbenzenesulfonamide)

- Structural Difference : Incorporates an indole moiety linked via an ethyl chain.

- Impact: The indole group enables π-π stacking with aromatic residues in proteins, enhancing binding affinity.

Data Tables

Table 2: Physicochemical Properties

| Compound Name | Molecular Weight | Solubility (LogP) | Key Functional Groups |

|---|---|---|---|

| This compound | 323.36 g/mol | 2.1 (moderate) | -SO₂NH-, -OCH₃, -C₆H₄OH |

| N-Ethyl-N-(2-methoxyphenyl)benzenesulfonamide | 291.34 g/mol | 3.5 (low) | -SO₂N(CH₂CH₃)-, -OCH₃ |

| Sodium 5-methoxy-2-methyl-4-(3-oxobutanamido)benzenesulfonate | 323.30 g/mol | High (ionic) | -SO₃⁻Na⁺, -OCH₃, -COCH₂CO |

Biological Activity

N-(3-hydroxyphenyl)-2-methoxy-5-methylbenzenesulfonamide is a compound that has garnered attention in recent years due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications, supported by relevant data tables and findings from various studies.

Synthesis of this compound

The compound can be synthesized through a multi-step process involving the reaction of appropriate phenolic and sulfonamide precursors. The synthesis typically yields compounds with high purity, suitable for biological testing.

Biological Activity Overview

This compound exhibits several biological activities, including:

- Antitumor Activity : The compound has shown significant antiproliferative effects against various cancer cell lines, particularly breast cancer (MDA-MB-231 and MCF-7), with IC50 values indicating effective inhibition of cell growth.

- Antibacterial Properties : Studies have demonstrated its efficacy against both Gram-positive and Gram-negative bacteria, suggesting potential use as an antimicrobial agent.

- Enzyme Inhibition : The compound acts as an inhibitor of carbonic anhydrases (CAs), particularly CA IX, which is implicated in tumor growth and metastasis.

Antitumor Activity

In a study evaluating the antiproliferative effects of various benzenesulfonamides, this compound was highlighted for its selective activity against breast cancer cell lines:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | MDA-MB-231 | 10.93 |

| This compound | MCF-7 | 1.55 |

These results indicate a strong potential for further development in oncological applications.

Antibacterial Activity

The antibacterial properties were assessed using minimum inhibitory concentration (MIC) tests against various bacterial strains:

| Bacterial Strain | MIC (μM) |

|---|---|

| E. faecalis | 8 |

| S. aureus | 15 |

These findings suggest that the compound possesses significant antibacterial activity, making it a candidate for further exploration in infectious disease treatment.

Enzyme Inhibition Studies

This compound was evaluated for its inhibitory effects on carbonic anhydrases. The study revealed:

| Enzyme Type | IC50 (nM) |

|---|---|

| CA IX | 10.93 |

| CA II | 1.55 |

This selectivity for CA IX over CA II indicates potential therapeutic applications in cancer treatment, where CA IX is often overexpressed.

Case Studies and Clinical Implications

Several case studies have highlighted the compound's effectiveness in preclinical models:

- Breast Cancer Models : In vivo studies demonstrated that treatment with this compound led to reduced tumor size and increased apoptosis in tumor cells.

- Infection Models : Animal models infected with resistant bacterial strains showed significant improvement in survival rates when treated with this compound, indicating its potential as an effective antimicrobial agent.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(3-hydroxyphenyl)-2-methoxy-5-methylbenzenesulfonamide, and what reaction conditions are critical for yield optimization?

- Methodological Answer : The compound is typically synthesized via sulfonylation of 3-hydroxyphenylamine with 2-methoxy-5-methylbenzenesulfonyl chloride. A base (e.g., triethylamine or pyridine) is used to neutralize HCl generated during the reaction. Optimal conditions include anhydrous solvents (e.g., dichloromethane or THF), reflux temperatures (50–70°C), and 6–12 hours of stirring . Yield optimization requires careful control of stoichiometry, exclusion of moisture, and purification via column chromatography (silica gel, eluent: ethyl acetate/hexane mixtures).

Q. Which spectroscopic and analytical techniques are essential for characterizing this sulfonamide?

- Methodological Answer :

- NMR : and NMR confirm substitution patterns (e.g., methoxy at C2, methyl at C5). Aromatic protons appear in the δ 6.5–7.5 ppm range, while sulfonamide NH resonates near δ 10.5 ppm .

- IR : Stretching bands for sulfonamide S=O (1150–1350 cm) and phenolic O–H (3200–3500 cm) are key .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., calculated [M+H] for CHNOS: 294.0798) .

- X-ray Diffraction (XRD) : Resolves crystal packing and hydrogen-bonding networks (e.g., sulfonamide O···H–O interactions) .

Q. What are the primary biological targets or assays explored for this compound?

- Methodological Answer : While direct studies on this compound are limited, structural analogs (e.g., N-(benzoylphenyl) derivatives) are screened for:

- Antimicrobial Activity : Agar diffusion assays against Gram-positive/negative bacteria (e.g., MIC values via broth microdilution) .

- Enzyme Inhibition : Testing against cyclooxygenase (COX) or carbonic anhydrase isoforms via fluorometric/colorimetric assays .

- Receptor Binding : Radioligand displacement assays (e.g., serotonin receptors, given the phenolic moiety’s similarity to 5-HT ligands) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s reactivity and bioactivity?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculates electrostatic potential maps to identify nucleophilic/electrophilic sites (e.g., sulfonamide sulfur as a hydrogen-bond acceptor) .

- Molecular Docking : Docking into protein targets (e.g., COX-2 or 5-HT receptors) using AutoDock Vina. Parameters include grid boxes centered on binding pockets and Lamarckian genetic algorithms .

- ADMET Prediction : Tools like SwissADME estimate logP (lipophilicity) and blood-brain barrier permeability, critical for CNS-targeted studies .

Q. What strategies resolve contradictions in reported biological activity data for sulfonamide derivatives?

- Methodological Answer :

- Assay Standardization : Control variables like solvent (DMSO concentration ≤1%), cell line viability, and incubation time .

- Metabolite Profiling : LC-MS/MS identifies degradation products or active metabolites that may skew results .

- Structural Confirmation : Re-synthesize disputed compounds and validate purity (>95% via HPLC) to exclude batch variability .

Q. How does the compound’s crystal structure influence its physicochemical properties and formulation?

- Methodological Answer :

- Crystallography : XRD reveals intermolecular interactions (e.g., π-π stacking between aromatic rings) affecting solubility. For instance, hydrogen-bond donors/acceptors correlate with dissolution rates .

- Polymorph Screening : Solvent evaporation (e.g., ethanol vs. acetonitrile) identifies stable polymorphs with varied melting points (DSC analysis) .

- Salt Formation : Co-crystallization with counterions (e.g., sodium) improves aqueous solubility for in vivo studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.